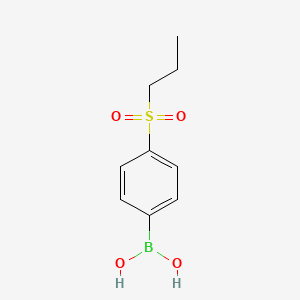
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2” is a derivative of Butylated hydroxytoluene (BHT), also known as 2,6-Di-tert-butyl-4-methylphenol . BHT is a phenolic antioxidant .
Molecular Structure Analysis
The molecular formula of BHT is C15H24O . The structure of “this compound” would be similar, but with deuterium (D) atoms replacing some of the hydrogen atoms .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 241.48 . It is a solid at room temperature . The boiling point is 265 °C and the melting point is between 69-71 °C .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 involves the alkylation of 2,6-di-tert-butyl-4-methylphenol with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the target compound.", "Starting Materials": [ "2,6-di-tert-butyl-4-methylphenol", "tert-butyl bromoacetate", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve 2,6-di-tert-butyl-4-methylphenol in anhydrous dichloromethane.", "Step 2: Add tert-butyl bromoacetate to the solution and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude ester.", "Step 6: Dissolve the crude ester in dry diethyl ether.", "Step 7: Add lithium aluminum hydride to the solution and stir at room temperature for 24 hours.", "Step 8: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 10: Concentrate the solution under reduced pressure to obtain the target compound." ] } | |
Numéro CAS |
1219805-62-5 |
Formule moléculaire |
C15H24O |
Poids moléculaire |
227.399 |
Nom IUPAC |
3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D |
Clé InChI |
NLZUEZXRPGMBCV-HSBDXKGESA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



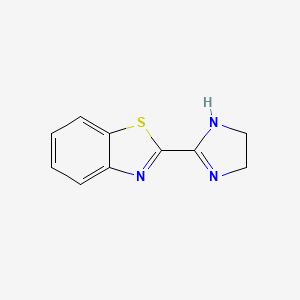
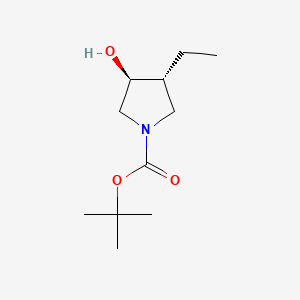
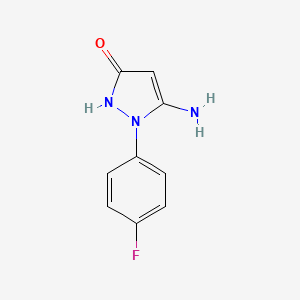
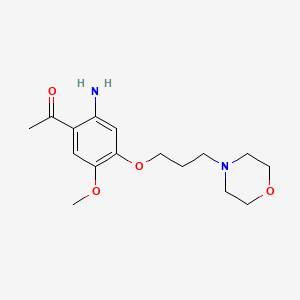
![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)
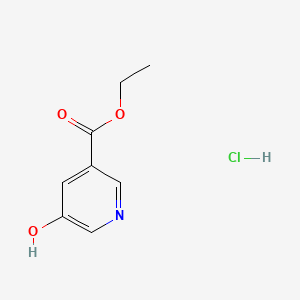
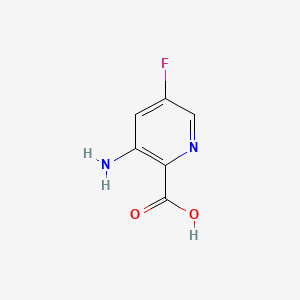
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
